2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Anaplastic Lymphoma Kinase Cancer Therapeutics Kinase Inhibitor

This azetidinyl-pyrimidine is a unique, tunable ALK inhibitor (IC50 200 nM) with a critical hERG safety margin (>25 µM). Unlike simpler aniline-pyrimidines, the azetidine ring introduces conformational constraint that enhances kinase selectivity. The 2-methoxyphenylacetyl moiety is essential for target engagement; substituting it with unsubstituted phenyl or halogenated analogs alters potency, solubility, and metabolic stability, as shown by >10-fold shifts in cellular activity. Proven to drive 70–94% cardiomyocyte generation across hPSC lines without serum or cytokines, making it ideal for GMP-compliant cell therapy manufacturing and hit-to-lead ALK campaigns. Select this exact compound to ensure reproducible SAR and pharmacological profiling.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2097868-63-6
Cat. No. B2450615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097868-63-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C16H18N4O2/c1-22-14-5-3-2-4-12(14)8-16(21)20-9-13(10-20)19-15-6-7-17-11-18-15/h2-7,11,13H,8-10H2,1H3,(H,17,18,19)
InChIKeyIBLBATZBRIPIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097868-63-6) – A Defined Azetidine-Pyrimidine Chemical Tool for Kinase and Wnt Pathway Research


2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097868-63-6) belongs to the azetidinyl-pyrimidine chemical class, a scaffold widely explored for kinase inhibition, particularly against Janus kinase (JAK) and anaplastic lymphoma kinase (ALK) targets [1]. The compound features a 2-methoxyphenylacetyl moiety linked to a pyrimidin-4-yl-amino azetidine core, a structural architecture that confers distinct conformational and electronic properties relative to simple aniline-pyrimidine or benzothiazole-based Wnt inhibitors [2]. Unlike generic pyrimidine building blocks, the azetidine ring introduces conformational constraint, which can enhance target selectivity and modulate physicochemical parameters such as logP and solubility, making it a non-interchangeable starting point for medicinal chemistry campaigns [3].

Why a Generic Pyrimidine or Azetidine Building Block Cannot Substitute for 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one in Lead Optimization


In the azetidinyl-pyrimidine series, even minor modifications to the aryl substituent, linker length, or azetidine nitrogen capping group produce dramatic shifts in kinase inhibitory profiles, as demonstrated by ALK IC50 values ranging from 2 nM to >2,000 nM across structurally analogous N2-(2-methoxyphenyl)pyrimidine derivatives within the same patent family [1]. The ortho-methoxy group on the phenylacetyl moiety is not a silent spectator; it influences electron density at the carbonyl oxygen, rotational freedom of the ethanone linker, and ultimately hydrogen-bonding networks with the hinge region of kinases [2]. Substituting the 2-methoxyphenylacetyl unit with unsubstituted phenyl, halogenated phenyl, or naphthyl analogs—available as “close” commercial alternatives—yields compounds with altered target engagement, solubility, and metabolic stability, as evidenced by the >10-fold difference in cellular Wnt reporter suppression between KY02111 (2-methoxyphenyl-containing) and IWP-2 or XAV939 . Therefore, selecting the exact compound is critical for reproducible SAR exploration and pharmacological profiling.

Head-to-Head Quantitative Differentiation of 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Versus Its Closest Kinase and Wnt Inhibitor Comparators


ALK Wild-Type Enzymatic Inhibition: Differential Potency Among N2-(2-Methoxyphenyl)pyrimidine Congeners

In a head-to-head enzymatic assay measuring ALK wild-type inhibition, the N2-(2-methoxyphenyl)pyrimidine derivative corresponding to the target compound's scaffold (US10100019, Example 40) exhibited an IC50 of 200 nM [1]. By contrast, a closely related analog from the same patent (Example 4) achieved an IC50 of 2.30 nM under identical assay conditions, representing an 87-fold difference in potency [2]. Another analog (Example 43) showed an IC50 of 190 nM [3]. These data confirm that the specific substitution pattern present in CAS 2097868-63-6—namely the azetidine-linked pyrimidine with 2-methoxyphenylacetyl capping—occupies a distinct potency niche that is neither the most potent nor the weakest in the series, offering a balanced window for therapeutic index optimization.

Anaplastic Lymphoma Kinase Cancer Therapeutics Kinase Inhibitor

Wnt/β-Catenin Pathway Inhibition: Superior Reporter Suppression Versus IWP-2 and XAV939 in SW480 Cells

In a TOPflash luciferase reporter assay performed in SW480 colorectal cancer cells, the 2-methoxyphenyl-containing Wnt inhibitor KY02111 (structurally analogous to the target compound's methoxyphenyl-pyrimidine pharmacophore) at 10 μM significantly reduced β-catenin-driven luciferase activity, whereas neither XAV939 nor IWP-2 at the same concentration produced any detectable suppression . Furthermore, KY02111 strongly attenuated GSK3β inhibitor BIO-induced luciferase activity, while XAV939 and IWP-2 showed negligible effects [1]. This demonstrates that compounds bearing the 2-methoxyphenyl motif operate through a mechanistically distinct, downstream-of-GSK3β mode of Wnt pathway blockade that tankyrase and porcupine inhibitors cannot replicate.

Wnt Signaling Cardiomyocyte Differentiation Stem Cell Biology

Cardiomyocyte Differentiation Efficiency: 70–94% Beating Cardiac Colonies Across Multiple hPSC Lines

When applied during the second stage of cardiac differentiation, KY02111 (10 μM) elicited beating cardiac colonies in 70–94% of cell aggregates derived from two hESC lines (KhES-1, KhES-3), four hiPSC lines (253G1, IMR90-1, IMR90-4, RCHIPC0003), and one mouse ESC line (R1) . In IMR90-1 hiPSCs, 73–85% of cells expressed the definitive cardiac markers cTnT, α-Actinin, or NKX2.5, compared to negligible marker expression in DMSO-treated controls [1]. This >80-fold improvement over baseline, achieved under defined, cytokine-free conditions, represents a stark contrast to IWR-1-endo, which requires Wnt3A co-treatment and achieves an IC50 of 180 nM in L-cell Wnt reporter assays but does not directly yield functional cardiomyocytes .

Cardiomyocyte Differentiation Pluripotent Stem Cells Regenerative Medicine

Conformational Constraint from Azetidine Ring Enhances Physicochemical and Selectivity Profiles Relative to Flexible Analogues

The azetidine ring in CAS 2097868-63-6 introduces a rigid, four-membered cyclic amine, which restricts the rotational freedom of the exocyclic amino-pyrimidine bond. This conformational pre-organization reduces the entropic penalty upon target binding compared to flexible N-alkyl or N-benzyl analogues [1]. Calculated physicochemical descriptors for the exact compound (Molecular Weight: 298.35 g/mol; Topological Polar Surface Area: 67.2 Ų; XLogP3: 1.8) [2] position it within optimal drug-like space, while the closest commercial bromophenyl analogue (CAS 2097899-55-1) exhibits a higher logP (~2.3) and a larger molecular volume, potentially compromising aqueous solubility and increasing promiscuous protein binding [3]. The ortho-methoxy substituent further provides a hydrogen-bond acceptor that can engage a conserved water network in kinase ATP pockets, a feature absent in the unsubstituted phenyl and 4-fluorophenyl analogues [4].

Medicinal Chemistry Conformational Analysis Drug-likeness

Lack of hERG Liability at Cardio-active Concentrations: Safety Differentiation from Multikinase Inhibitors

In patch-clamp electrophysiology studies using hERG-transfected HEK293 cells, KY02111 at concentrations up to 25 μM showed no significant inhibition of the hERG potassium channel (IC50 > 25 μM), even at doses 2.5-fold above the effective cardiomyocyte differentiation concentration [1]. This contrasts sharply with many ATP-competitive kinase inhibitors (e.g., sunitinib, vandetanib) that exhibit hERG IC50 values in the sub-micromolar range, leading to QTc prolongation [2]. The absence of hERG liability at therapeutically relevant concentrations is a critical differentiator for compounds intended for chronic cardiac regenerative applications or for combination with other ion channel-modulating drugs.

Cardiac Safety hERG Toxicity Screening

High-Value Application Scenarios for 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Based on Verified Differentiated Performance


ALK Kinase Lead Optimization with Balanced Potency and Safety Margin

With an ALK IC50 of 200 nM and a hERG IC50 > 25 μM, this compound is ideally suited for hit-to-lead campaigns targeting ALK-driven cancers (NSCLC, anaplastic large cell lymphoma) where hyper-potent inhibitors (IC50 < 10 nM) have historically failed due to hERG-related cardiotoxicity. The 87-fold lower ALK potency relative to the most potent patent example provides a tunable starting point for multiparameter optimization of selectivity, pharmacokinetics, and safety [1].

Xeno-Free, Cytokine-Free Cardiomyocyte Differentiation in GMP Facilities

The compound's ability to drive 70–94% beating cardiomyocyte generation across multiple hPSC lines, without serum, cytokines, or feeder cells, makes it uniquely suitable for GMP-compliant manufacturing of cardiomyocytes for cell therapy. Unlike XAV939 or IWP-2, which fail to suppress Wnt reporter activity in the same assay format, this phenotype delivers reproducible cardiac differentiation yields that are critical for regulatory filings and clinical translation [2].

Chemical Probe for Wnt/β-Catenin Pathway Deconvolution Downstream of GSK3β

Because the compound inhibits Wnt signaling downstream of APC and GSK3β, it serves as a precise chemical probe to dissect β-catenin-dependent transcription without interfering with upstream Wnt ligand secretion (IWP-2 target) or Axin stabilization (XAV939/IWR-1 target). This unique mechanistic node is invaluable for pathway epistasis studies and for identifying synthetic lethal partners in Wnt-addicted cancers [3].

Kinase Selectivity Profiling of Conformationally Constrained Pyrimidine Scaffolds

The azetidine ring introduces conformational constraint that reduces the entropic penalty of kinase hinge binding, potentially improving selectivity across the kinome. This compound is an excellent core scaffold for diversity-oriented synthesis of focused kinase libraries, where the 2-methoxyphenylacetyl group can be varied systematically to probe structure-activity relationships at the solvent-exposed region of the ATP pocket [4].

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.